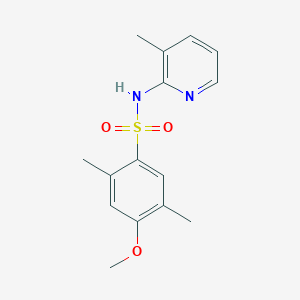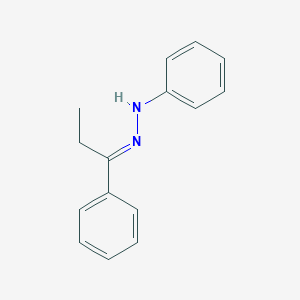
Propiophenone, phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, phenylhydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of propiophenone and has been synthesized using various methods. Additionally, we will explore possible future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of propiophenone, phenylhydrazone is not well understood. However, it is believed to act as a nucleophile in various reactions. It has also been shown to form stable complexes with various metal ions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of propiophenone, phenylhydrazone. However, it has been shown to have some antimicrobial activity. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propiophenone, phenylhydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, there are some limitations to its use. For example, it is not very soluble in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several possible future directions for research on propiophenone, phenylhydrazone. One area of research could involve its use in the synthesis of new compounds for various applications. Additionally, it could be studied for its potential use as a photosensitizer in photodynamic therapy. Further research could also be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Conclusion:
Propiophenone, phenylhydrazone is a chemical compound that has been studied for its potential applications in scientific research. It can be synthesized using various methods and has been used as a reagent in organic synthesis. While its mechanism of action and potential biochemical and physiological effects are not well understood, it has been shown to have some antimicrobial activity and could have potential applications in photodynamic therapy. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
Propiophenone, phenylhydrazone can be synthesized using a variety of methods. One common method involves the reaction of propiophenone with phenylhydrazine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Propiophenone, phenylhydrazone has been studied for its potential applications in scientific research. One area of research involves its use as a reagent in organic synthesis. It has been used as a precursor to various compounds such as pyrazoles and pyridazines.
Propiedades
Número CAS |
14290-11-0 |
|---|---|
Nombre del producto |
Propiophenone, phenylhydrazone |
Fórmula molecular |
C14H17NO4 |
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
N-[(E)-1-phenylpropylideneamino]aniline |
InChI |
InChI=1S/C15H16N2/c1-2-15(13-9-5-3-6-10-13)17-16-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3/b17-15+ |
Clave InChI |
ORBXYMVLIVVPLZ-BMRADRMJSA-N |
SMILES isomérico |
CC/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES |
CCC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
Propiophenone phenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



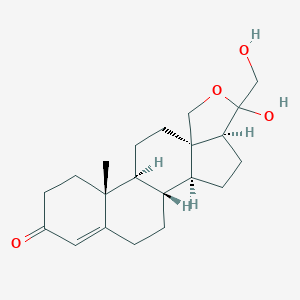
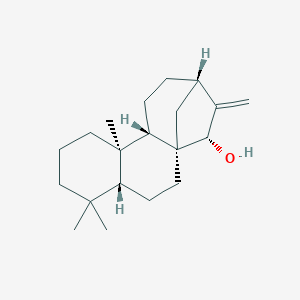
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
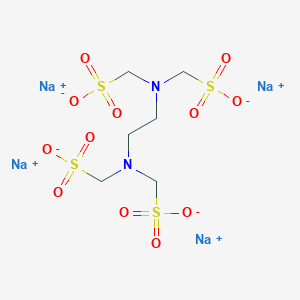
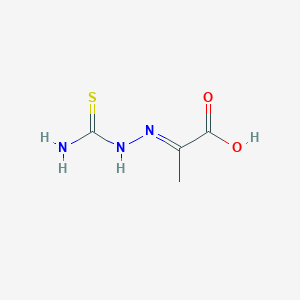
![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
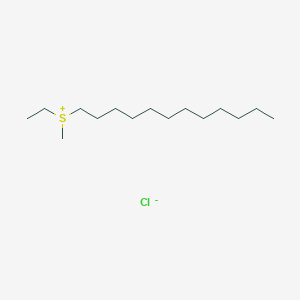
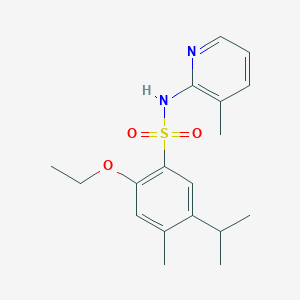
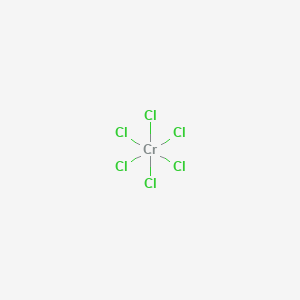
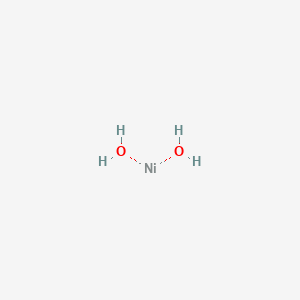
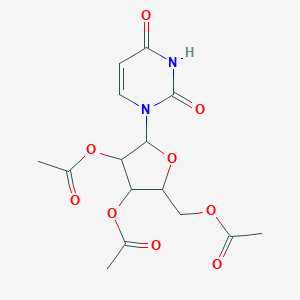
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
